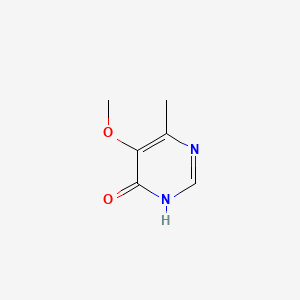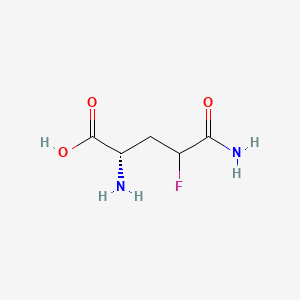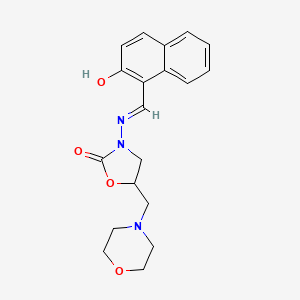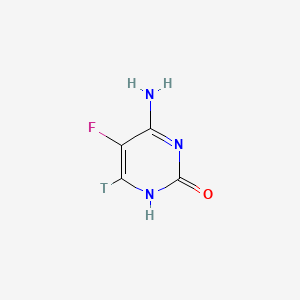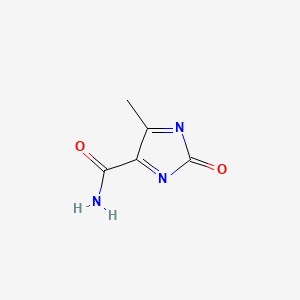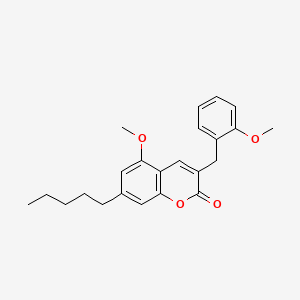
(9-cis,13-cis)-Retinoic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(9-cis,13-cis)-Retinoic Acid Methyl Ester” is a specific geometric isomer of a carotenoid. Carotenoids are a type of pigment found in many types of fruits and vegetables, and they are known for their health benefits . This particular isomer is part of a group that includes all-trans, 9-cis, 13-cis, and 15-cis .
Synthesis Analysis
The synthesis of “(9-cis,13-cis)-Retinoic Acid Methyl Ester” and similar compounds often involves microorganisms such as yeast and bacteria . These organisms can produce carotenoids like astaxanthin, which can then be transformed into various isomers .Molecular Structure Analysis
The molecular structure of “(9-cis,13-cis)-Retinoic Acid Methyl Ester” involves a specific arrangement of the molecule where two double bonds are in the cis configuration . This configuration can affect the molecule’s stability and its interactions with other molecules .Chemical Reactions Analysis
Carotenoids like “(9-cis,13-cis)-Retinoic Acid Methyl Ester” can undergo various chemical reactions. For example, they can be transformed from one isomer to another through processes like photoisomerization . They can also interact with reactive oxygen species, which can lead to changes in their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “(9-cis,13-cis)-Retinoic Acid Methyl Ester” can vary depending on the specific isomer. For example, different isomers can have different stabilities . They can also have different colors, which can make them useful as natural colorants .科学的研究の応用
Biosynthesis and Cellular Mechanism
9-cis-Retinoic Acid Biosynthesis : Research into the biosynthesis of 9-cis-retinoic acid highlights its production from 9-cis-retinol, involving enzymes like cis-retinol dehydrogenase (cRDH) in hepatic cells. This pathway underlines the biochemical foundation for 9-cis-retinoic acid's cellular activities and its regulatory potential on gene expression through retinoid X receptors (RXRs) (Paik et al., 2000).
Therapeutic Applications and Cellular Actions
Neuroblastoma Treatment : 9-cis retinoic acid has demonstrated superiority over other isomers in modulating differentiation, proliferation, and gene expression in neuroblastoma, suggesting its potential for therapeutic application in cancer treatment (Lovat et al., 2004).
Receptor Activation and Ligand Identification : Studies identify phytanic acid, docosahexaenoic acid, and lithocholic acid as ligands for RXRβ, facilitated by 9-cis-retinoic acid's interaction, illustrating its role in receptor activation and the broader spectrum of retinoid signaling (Radomińska-Pandya & Chen, 2002).
Cellular Metabolism and Actions
Metabolic Pathways and Actions : The metabolism of 13-cis-retinoic acid and its isomerization to more active forms, like 9-cis-retinoic acid, reveals the complexity of retinoid action beyond its gene regulatory capabilities, highlighting its significance in cellular signaling and metabolic regulation (Blaner, 2001).
Novel Syntheses and Chemical Studies
Stereocontrolled Synthesis : The synthesis of (S)-9-cis- and (S)-11-cis-13,14-dihydroretinoic acid demonstrates advances in chemical methodologies to produce retinoid isomers, offering new avenues for research and potential therapeutic applications (Vaz et al., 2016).
Experimental Models and Cancer Therapy
Cancer Therapy Models : 9-cis retinoic acid's efficacy in experimental models of cancer, including its role in cell differentiation, apoptosis, and potential as a chemotherapeutic agent, underscores its significance in oncology and offers insights into its mechanistic actions in disease modulation (Gottardis et al., 2005).
作用機序
将来の方向性
Future research on “(9-cis,13-cis)-Retinoic Acid Methyl Ester” and similar compounds could focus on further exploring their health benefits and potential applications . For example, they could be studied for their potential use in treating conditions like type II diabetes mellitus . Additionally, research could look into more sustainable and environmentally friendly methods for producing these compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (9-cis,13-cis)-Retinoic Acid Methyl Ester involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "All-trans-Retinal", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Diethyl ether", "Hexane" ], "Reaction": [ "1. Reduction of all-trans-Retinal to all-trans-Retinol using sodium borohydride in methanol.", "2. Esterification of all-trans-Retinol with acetic acid to form all-trans-Retinyl acetate.", "3. Isomerization of all-trans-Retinyl acetate to (9-cis)-Retinyl acetate using sodium hydroxide in methanol.", "4. Acid-catalyzed isomerization of (9-cis)-Retinyl acetate to (9-cis,13-cis)-Retinyl acetate.", "5. Hydrolysis of (9-cis,13-cis)-Retinyl acetate to (9-cis,13-cis)-Retinol using hydrochloric acid.", "6. Esterification of (9-cis,13-cis)-Retinol with methanol to form (9-cis,13-cis)-Retinyl methyl ester.", "7. Isomerization of (9-cis,13-cis)-Retinyl methyl ester to (9-cis,13-cis)-Retinoic Acid Methyl Ester using sodium hydroxide in methanol.", "8. Purification of (9-cis,13-cis)-Retinoic Acid Methyl Ester using sodium sulfate and solvent extraction with diethyl ether and hexane." ] } | |
CAS番号 |
68070-33-7 |
分子式 |
C21H30O2 |
分子量 |
314.469 |
IUPAC名 |
methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15- |
InChIキー |
SREQLAJQLXPNMC-PLKOQFSOSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
同義語 |
9,13-Di-cis-retinoic Acid Methyl Ester; Methyl 9,13-Di-cis-retinoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)
![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)
